molecular formula C34H31ClN8O5S B606976 dBET57 CAS No. 1883863-52-2

dBET57

Número de catálogo B606976
Número CAS: 1883863-52-2
Peso molecular: 699.18
Clave InChI: CZRLOIDJCMKJHE-UXMRNZNESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DBET57 is a potent and selective degrader of BRD4BD1 based on the PROTAC (Proteolysis Targeting Chimera) technology . It mediates recruitment to the CRL4 Cereblon E3 ubiquitin ligase, with a DC50/5h of 500 nM for BRD4BD1, and is inactive on BRD4 BD2 .


Synthesis Analysis

The synthesis of dBET57 involves the use of PROTAC technology . This technology allows dBET57 to target BRD4 for ubiquitination, disrupting the proliferation ability of certain cells .


Molecular Structure Analysis

The molecular structure of dBET57 is C34H31ClN8O5S . It is a heterobifunctional small molecule based on PROTAC technology .


Chemical Reactions Analysis

DBET57 recruits the proteasome system to specifically target the BD1 bromodomain of Brd4 protein for degradation via ligand-dependent CRBN/Brd4 interactions .


Physical And Chemical Properties Analysis

The molecular weight of dBET57 is 699.18 . The chemical formula is C34H31ClN8O5S .

Aplicaciones Científicas De Investigación

Cancer Therapy

dBET57 is a Proteolysis-targeting chimera (PROTAC) that has garnered significant attention over the last 10 years, representing a burgeoning therapeutic approach with the potential to address pathogenic proteins that have historically posed challenges for traditional small-molecule inhibitors . It is being explored as a potential therapeutic agent in cancer therapy .

Targeted Protein Degradation

PROTACs like dBET57 exploit the endogenous E3 ubiquitin ligases to facilitate degradation of the proteins of interest (POIs) through the ubiquitin–proteasome system (UPS) in a cyclic catalytic manner . This ability of dBET57 to specifically target proteins for degradation holds immense therapeutic promise across multiple areas of medicine .

Mitigating Undesirable Physicochemical Characteristics

New-generation advanced PROTACs like dBET57 possess the capability to mitigate undesirable physicochemical characteristics inherent in traditional PROTACs, thereby enhancing their targetability and reducing off-target side effects .

Colorectal Cancer Immunotherapy

In colorectal cancer immunotherapy, dBET57 has been found to downregulate colorectal cancer glycolysis by transcriptional suppression of c-Myc, and simultaneously inhibit the expression of Programmed Death-Ligand 1 (PD-L1) to reverse immune evasion and avoid adaptive immune resistance .

Nano-PROTACs

dBET57 has been used to prepare self-delivering nano-PROTACs (DdLD NPs) with the help of DOX and DSPE-PEG 2000 . These DdLD NPs can improve the stability, intracellular delivery, and tumor-targeting accumulation of DOX and dBET57 .

Chemotherapy

The chemotherapeutic action of DdLD NPs can effectively destroy colorectal cancer cells, inducing strong immunogenic cell death (ICD) . More importantly, the chemotherapeutic action of DdLD NPs can inhibit colorectal cancer glycolysis, reduce lactate production, and downregulate PD-L1 expression through BRD4 degradation .

Mecanismo De Acción

DBET57 targets the BET protein family and the MYCN protein family by associating with CRBN and destroys the SE landscape of certain cells . It can also induce apoptosis, cell cycle arrest, and decrease migration .

Safety and Hazards

DBET57 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Direcciones Futuras

Research on dBET57 has shown that it can have a strong antiproliferation function in xenograft tumor models in vivo . It has been suggested that dBET57 may be an effective new therapeutic drug for the treatment of certain conditions .

Propiedades

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46)/t23-,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRLOIDJCMKJHE-UXMRNZNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31ClN8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.